molecular formula C9H20O B14468136 2-Ethyl-2,4-dimethylpentan-1-ol CAS No. 66793-98-4

2-Ethyl-2,4-dimethylpentan-1-ol

Cat. No.: B14468136
CAS No.: 66793-98-4
M. Wt: 144.25 g/mol
InChI Key: JIZZVMCXCCJUHI-UHFFFAOYSA-N
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Description

2-Ethyl-2,4-dimethylpentan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom within a branched aliphatic chain. The molecular formula for this compound is C9H20O, and it is known for its unique structural properties that contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,4-dimethylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a carbonyl compound. For instance, the reaction between 2-methylpropanal and isopropyl magnesium iodide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

    Reduction: The compound can be reduced to form alkanes or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Ethyl-2,4-dimethylpentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,4-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions that influence the compound’s reactivity and biological activity. The pathways involved include metabolic processes where the compound is either synthesized or broken down within the organism.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpentan-1-ol
  • 2,4-Dimethylpentan-3-ol
  • 2-Methyl-2,4-pentanediol

Uniqueness

2-Ethyl-2,4-dimethylpentan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. These structural features influence its reactivity, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

66793-98-4

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2-ethyl-2,4-dimethylpentan-1-ol

InChI

InChI=1S/C9H20O/c1-5-9(4,7-10)6-8(2)3/h8,10H,5-7H2,1-4H3

InChI Key

JIZZVMCXCCJUHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)C)CO

Origin of Product

United States

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